2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol is a complex organic compound with the molecular formula C13H9Cl3FNO. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a phenolic group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenol with 3-chloro-4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may result in the removal of halogen atoms or the conversion of the phenolic group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is conducted to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol
- 2,4-Dichloro-6-[(4-chlorophenylimino)methyl]phenol
- 2,4-Dichloro-6-[(3-chloro-4-methylphenylimino)methyl]phenol
Uniqueness
2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with a phenolic group makes it distinct from other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3FNO/c14-8-3-7(13(19)11(16)4-8)6-18-9-1-2-12(17)10(15)5-9/h1-5,18-19H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVAOILRXGKAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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